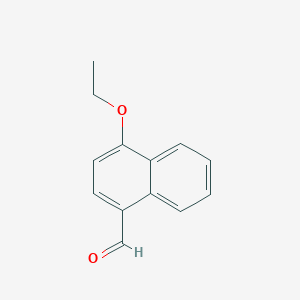

4-Ethoxy-1-naphthaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Green Synthesis Approach

- Green Modification in Synthesis : 4-Ethoxy-1-naphthaldehyde has been synthesized using a green modification approach. This process includes etherification and the Vilsmeier reaction, leading to an overall yield of 90.2%. This modified synthesis results in lower total nitrogen and phosphorus emissions, making it more environmentally friendly (Chen Yan-ming, 2012).

Spectroscopy and Photophysical Properties

- Study of Tautomerism and Deprotonation : Naphthaldehydes, including 4-Hydroxy-1-naphthaldehyde, a related compound, have been explored for their potential tautomerism through spectroscopic methods. Concentration-dependent deprotonation has been observed in certain solvents (Manolova et al., 2015).

- Optical Nonlinear Properties and DFT Calculations : Schiff base compounds derived from naphthaldehydes have been synthesized and studied for their nonlinear refractive index and optical limiting properties. These compounds show promise as optical limiters due to their significant nonlinear optical properties (Abdullmajed et al., 2021).

Sensor Development and Chemosensing

- Chemosensor for Aluminum Ions : A simple derivative of naphthaldehyde has been used as a chemosensor for Al(3+) ions based on chelation-enhanced fluorescence (CHEF). It exhibits high sensitivity with micromolar detection limits (Liu et al., 2012).

- Development of Fluorescent Sensors : Naphthaldehydes, including 2-Hydroxy-1-naphthaldehyde, have been used to develop various fluorescent chemosensors for detecting a range of cations and anions. These sensors operate through different fluorometric and mechanistic pathways (Das & Goswami, 2017).

Catalysis and Organic Synthesis

- Catalyzed Cascade Reaction : A method for synthesizing naphtho[2,1-b]furans via a catalyzed cascade reaction of hydroxy-naphthaldehydes has been developed. This method demonstrates high step-economy and practicality in organic synthesis (Fan et al., 2016).

Applications in Medicinal Chemistry

- Antimicrobial Activity : Various derivatives of naphthaldehydes have been synthesized and evaluated for their antimicrobial activity. Some compounds have shown significant activity against various bacterial strains, demonstrating their potential in medicinal chemistry (Yadav et al., 2017).

- Antiproliferative and Metastatic Effect : New ruthenium(II) complexes derived from naphthaldehyde have been investigated for their effects on human lung cancer cells. These complexes showed potential in inducing apoptotic cell death and inhibiting cell migration, suggesting their application in cancer therapy (Kalaivani et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 4-hydroxy-1-naphthaldehyde have been studied, and it has been suggested that they may interact with various molecular structures .

Mode of Action

For instance, 4-Hydroxy-1-naphthaldehyde has been shown to undergo concentration-dependent deprotonation in methanol and acetonitrile . This could potentially lead to the formation of different tautomers, which are structural isomers of the compound that can interconvert by moving a proton .

Biochemical Pathways

For example, 4-Hydroxy-1-naphthaldehyde has been shown to undergo tautomerism, a process that involves the interconversion between structurally different molecular states . This could potentially affect various biochemical pathways, leading to different downstream effects.

Action Environment

The action, efficacy, and stability of 4-Ethoxy-1-naphthaldehyde can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s behavior. In the case of 4-Hydroxy-1-naphthaldehyde, it has been shown that the preferred tautomeric form of the compound can vary depending on the solvent used .

Eigenschaften

IUPAC Name |

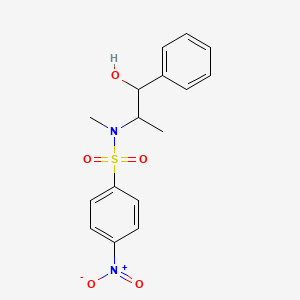

4-ethoxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUGTXPVMBIBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1-naphthaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)

![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)

![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)

methanone](/img/structure/B2966947.png)

![2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2966949.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2966950.png)